N-(2-Thienylmethyl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide
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Overview
Description
N-(2-Thienylmethyl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of sulfur and nitrogen atoms within their ring structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Thienylmethyl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thienylmethyl Intermediate: This step involves the reaction of thiophene with a suitable alkylating agent to form the thienylmethyl group.
Synthesis of the Triazolopyrimidine Core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazines and nitriles.
Coupling Reaction: The final step involves coupling the thienylmethyl intermediate with the triazolopyrimidine core using a sulfanyl linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the nitrogen atoms in the triazolopyrimidine ring, potentially leading to the formation of amines.
Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, especially at the thienylmethyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, alkylating agents.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction reactions.
Substituted Derivatives: From substitution reactions.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible applications in drug discovery and development, particularly as an antimicrobial or anticancer agent.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-Thienylmethyl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl group could play a role in binding to metal ions or forming disulfide bonds, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
N-(2-Thienylmethyl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide: can be compared with other heterocyclic compounds containing sulfur and nitrogen atoms, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and heterocyclic rings, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C12H11N5OS2 |
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Molecular Weight |
305.4 g/mol |
IUPAC Name |
N-(thiophen-2-ylmethyl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide |
InChI |
InChI=1S/C12H11N5OS2/c18-10(14-7-9-3-1-6-19-9)8-20-12-16-15-11-13-4-2-5-17(11)12/h1-6H,7-8H2,(H,14,18) |
InChI Key |
GMIXAMZHHUXKPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NN=C2SCC(=O)NCC3=CC=CS3)N=C1 |
Origin of Product |
United States |
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